N-(2-hydroxyphenyl)-3-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenoxy)benzamide
Description
N-(2-hydroxyphenyl)-3-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenoxy)benzamide is a benzamide derivative characterized by two 2-hydroxyphenyl substituents and a phenoxy bridge with an embedded aminocarbonyl group. This structure confers unique physicochemical properties, including enhanced hydrogen-bonding capacity and solubility in polar solvents due to the hydroxyl groups . The compound’s core benzamide framework is modified with electron-rich aromatic systems, enabling interactions with biological targets such as enzymes or receptors. Its synthesis typically involves coupling reactions between activated benzamide intermediates and hydroxyl-substituted aryl amines, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-3-[4-[(2-hydroxyphenyl)carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5/c29-23-10-3-1-8-21(23)27-25(31)17-12-14-19(15-13-17)33-20-7-5-6-18(16-20)26(32)28-22-9-2-4-11-24(22)30/h1-16,29-30H,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMUMDQSBHKWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)C(=O)NC4=CC=CC=C4O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
MMV665888 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MMV665888 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of MMV665888 involves the inhibition of β-hematin formation, which is a crucial step in the detoxification of heme by the malaria parasite . By disrupting this pathway, MMV665888 effectively kills the parasite. The molecular targets and pathways involved include the heme detoxification pathway and the formation of hemozoin .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness emerges when compared to structurally related benzamides. Below is a detailed analysis of key differences in substituents, reactivity, and applications:
Structural Features
| Compound Name | Key Substituents | Structural Differences |
|---|---|---|
| Target Compound | Two 2-hydroxyphenyl groups, phenoxy bridge with aminocarbonyl | High hydrogen-bonding potential due to dual hydroxyl groups . |
| 4-Chloro-N-(2-hydroxy-2-phenylethyl)benzamide | Chloro, hydroxyethylphenyl | Chloro group increases electron-withdrawing effects; hydroxyethyl enhances hydrophilicity . |
| 3-Fluoro-4-(2-hydroxyphenoxy)benzamide | Fluoro, hydroxyphenoxy | Fluoro substitution alters electronic properties compared to hydroxyl, reducing polarity . |
| N-(4-carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide | Benzothiophene core, chloro | Benzothiophene ring increases steric bulk and π-π stacking potential . |
| N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide | Ethoxy, methyl, phenylpropanoyl | Ethoxy group enhances lipophilicity; phenylpropanoyl introduces steric hindrance . |
Chemical Properties
- Hydrogen Bonding: The target compound’s dual hydroxyl groups enable stronger hydrogen-bonding interactions than analogs with methoxy (e.g., 3-Fluoro-4-methoxybenzamide) or ethoxy groups (e.g., N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide) .
- Reactivity: The aminocarbonyl group in the phenoxy bridge facilitates nucleophilic reactions, distinguishing it from compounds with simple amide linkages (e.g., N-(3-amino-4-methylphenyl)benzamide) .
- Solubility : Compared to chloro- or benzothiophene-containing derivatives (e.g., ), the target compound exhibits higher aqueous solubility due to polar hydroxyl groups .
Biological Activity
N-(2-hydroxyphenyl)-3-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenoxy)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features multiple aromatic rings and functional groups, including hydroxyl and amide functionalities. Its structural formula can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 354.37 g/mol
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in cancer progression and inflammation. Its ability to form stable complexes with target enzymes suggests a mechanism involving hydrogen bonding and hydrophobic interactions.
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. For instance, it has shown promising results in cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), where it modulated key apoptotic pathways .
- Antimicrobial Properties : Similar compounds have demonstrated broad-spectrum antibacterial activity, suggesting that this compound may also possess antimicrobial properties .
Data Tables of Biological Activity
Case Studies
- Anticancer Studies : In vitro studies on MCF-7 and HepG2 cell lines revealed that treatment with this compound resulted in a significant increase in apoptotic markers, including caspase-3 activation. This suggests a mechanism where the compound induces programmed cell death, making it a candidate for further development as an anticancer agent .
- Enzyme Interaction Studies : Molecular docking studies have shown that the compound interacts favorably with specific enzymes implicated in cancer metabolism. The binding affinity was assessed using computational simulations, revealing potential for therapeutic applications targeting these enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
